1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H20F2N2O3, with a molecular weight of approximately 364.39 g/mol. The structure features a pyrazole ring, fluorobenzyl groups, and a methoxy-substituted aromatic system, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antiproliferative Activity
Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related compounds have shown that certain pyrazole derivatives can inhibit prostate cancer cell lines (LNCaP and PC-3) with notable IC50 values. The mechanism often involves the downregulation of prostate-specific antigen (PSA), which is critical in prostate cancer progression .
Compound | Cell Line | IC50 (μM) | PSA Downregulation (%) |
---|---|---|---|
Compound 10e | LNCaP | 18 | 46 |
Lead Compound T3 | LNCaP | - | - |
2. Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. These studies typically assess the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for various derivatives against COX enzymes have been documented, showcasing their potential as anti-inflammatory agents.
Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Androgen Receptors: Similar pyrazole derivatives have been studied for their ability to act as androgen receptor antagonists, which is crucial in the treatment of hormone-dependent cancers .
- Regulation of Signaling Pathways: The compound may influence key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
- Prostate Cancer Model: A study involving a series of pyrazole compounds demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models.
- Inflammation Models: In vivo studies using animal models of inflammation showed that compounds similar to the target compound effectively reduced markers of inflammation and pain.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-17-9-10-24(33-2)23(11-17)29-25(32)22-15-31(14-18-5-3-7-20(27)12-18)30-26(22)34-16-19-6-4-8-21(28)13-19/h3-13,15H,14,16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZPRQUQDANGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.